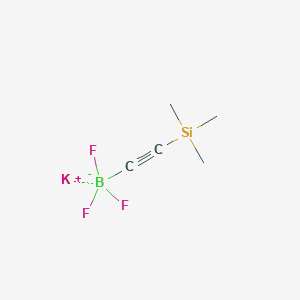
Potassium trifluoro((trimethylsilyl)ethynyl)borate
Descripción general
Descripción
Potassium trifluoro((trimethylsilyl)ethynyl)borate is a chemical compound that has garnered attention in various scientific fields due to its unique properties and applications. This compound is known for its role in organic synthesis, particularly in the formation of carbon-carbon bonds, which is a fundamental process in the construction of complex organic molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Potassium trifluoro((trimethylsilyl)ethynyl)borate typically involves the reaction of trimethylsilyl acetylene with a borate source under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The choice of solvent and temperature can significantly affect the yield and purity of the product.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, which can provide better control over reaction parameters and improve scalability.
Análisis De Reacciones Químicas
Types of Reactions: Potassium trifluoro((trimethylsilyl)ethynyl)borate is involved in various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can be used to convert the compound into different reduced forms.
Substitution: Substitution reactions are common, where the trifluoroborate group can be replaced by other functional groups.
Common Reagents and Conditions: Reagents such as oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles are commonly used in these reactions. The reaction conditions, including temperature, solvent, and reaction time, are carefully controlled to achieve the desired products.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These products have applications in different fields, such as pharmaceuticals and materials science.
Aplicaciones Científicas De Investigación
Chemistry: In organic chemistry, Potassium trifluoro((trimethylsilyl)ethynyl)borate is used as a reagent for the formation of carbon-carbon bonds. It is particularly useful in cross-coupling reactions, which are essential for the synthesis of complex organic molecules.
Biology: In biological research, this compound can be used as a tool for studying enzyme mechanisms and interactions. Its unique structure allows it to interact with specific biological targets, providing insights into biological processes.
Medicine: In medicinal chemistry, this compound is used in the development of new drugs. Its ability to form carbon-carbon bonds makes it valuable in the synthesis of pharmaceutical compounds.
Industry: In the materials industry, this compound is used in the production of advanced materials with specific properties. Its reactivity and stability make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism by which Potassium trifluoro((trimethylsilyl)ethynyl)borate exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific sites on enzymes or receptors, thereby influencing their activity. The exact mechanism depends on the specific application and the molecular targets involved.
Comparación Con Compuestos Similares
Potassium trifluoromethanesulfonate (Potassium triflate)
Potassium (2-trimethylsilyl)ethoxymethyl trifluoroborate
Uniqueness: Potassium trifluoro((trimethylsilyl)ethynyl)borate is unique in its ability to form carbon-carbon bonds efficiently. Its trifluoroborate group provides stability and reactivity, making it a valuable reagent in organic synthesis. Compared to similar compounds, it offers distinct advantages in terms of reactivity and versatility.
Propiedades
IUPAC Name |
potassium;trifluoro(2-trimethylsilylethynyl)boranuide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BF3Si.K/c1-10(2,3)5-4-6(7,8)9;/h1-3H3;/q-1;+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMIVMAUGZLYRRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C#C[Si](C)(C)C)(F)(F)F.[K+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BF3KSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
485339-09-1 | |
| Record name | POTASSIUM (TRIMETHYLSILYL)ETHYNYL TRIFLUOROBORATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-(Hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,3,5-triol](/img/structure/B3180896.png)


![Benzyl 3,7-diazabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B3180924.png)








